4-Chloromethyl-2-phenyl-oxazole
Overview
Description
4-Chloromethyl-2-phenyl-oxazole is a chemical compound with the molecular formula C10H8ClNO . It is also known as a type of chemical entity .
Synthesis Analysis
The synthesis of oxazoles, including 4-Chloromethyl-2-phenyl-oxazole, involves various methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Another method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis
The molecular structure of 4-Chloromethyl-2-phenyl-oxazole consists of a five-membered oxazole ring attached to a phenyl group and a chloromethyl group .Chemical Reactions Analysis
Oxazoles, including 4-Chloromethyl-2-phenyl-oxazole, can undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation reactions . The specific reactions that 4-Chloromethyl-2-phenyl-oxazole undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
4-Chloromethyl-2-phenyl-oxazole has a molecular weight of 193.63 . It has a density of 1.222g/cm3 and a boiling point of 322.6ºC at 760mmHg .Scientific Research Applications
1. Synthesis of Extended Oxazoles
4-Chloromethyl-2-phenyl-oxazole serves as a reactive scaffold for the synthesis of various oxazoles. Patil and Luzzio (2016) demonstrated its use in preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The chloromethyl analogue is particularly effective in substitution reactions, allowing for diverse synthetic elaborations at the 2-position (Patil & Luzzio, 2016).
2. Synthesis of Heterocyclic Scaffolds
Patil, Luzzio, and Demuth (2015) explored the synthesis of 2, 4, 5-trisubstituted oxazoles using 2-Chloromethyl-4, 5-disubstituted oxazoles. Their study highlighted the cyclization reaction's sensitivity to halogen positions in starting materials, underscoring the compound's utility in creating extended heterocyclic scaffolds (Patil, Luzzio, & Demuth, 2015).
3. Antiprotozoal Activity
Research by Carballo et al. (2017) involved synthesizing 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluating their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. The study found that certain derivatives exhibited significant antiprotozoal effects, indicating potential therapeutic applications (Carballo et al., 2017).
4. Antioxidant Properties
A study by Kuş et al. (2017) synthesized oxazole-5(4H)-one derivatives and evaluated them for antioxidant activity. This research suggests that derivatives of 4-Chloromethyl-2-phenyl-oxazole may possess significant antioxidant properties, beneficial in various medical and biochemical applications (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).
5. Functionalization in Polymer Chemistry
Summers and Quirk (1996) demonstrated the use of 4-Chloromethyl-2-phenyl-oxazole in the synthesis of aromatic carboxyl functionalized polymers. Their work highlights its potential in creating novel polymer materials with specific functional properties (Summers & Quirk, 1996).
6. Development of Novel Synthetic Methods
Luo et al. (2012) utilized 4-Chloromomethyl-2-phenyl-oxazole in developing new synthetic methods involving gold-catalyzed oxidations. Their work contributes to the understanding of gold catalysis and opens new possibilities for using oxidative gold catalysis in organic synthesis (Luo, Ji, Li, & Zhang, 2012).
7. Building Blocks for Functionalized Heterocycles
The compound has been used as a starting material for constructing highly functionalized heterocycles. For example, Misra and Ila (2010) showed its utility in synthesizing various 2-phenyl-3,4-substituted oxazoles, demonstrating its versatility as a template (Misra & Ila, 2010).
8. Suzuki Coupling in Organic Synthesis
Ferrer Flegeau, Popkin, and Greaney (2006) described the use of 4-Chloromethyl-2-phenyl-oxazole in Suzuki coupling reactions for functionalizing oxazoles. This protocol has been effective for synthesizing various dioxazoles, illustrating its role in organic synthesis (Ferrer Flegeau, Popkin, & Greaney, 2006).
9. Nonlinear Optical Properties
Murthy et al. (2010) investigated the nonlinear optical properties of oxazole derivatives, including those based on 4-Chloromethyl-2-phenyl-oxazole. Their findings contribute to the understanding of the photophysical properties of these compounds, relevant for applications in photonics and electronics (Murthy et al., 2010).
Safety And Hazards
Future Directions
Oxazole derivatives, including 4-Chloromethyl-2-phenyl-oxazole, have been gaining attention in recent years due to their wide range of biological activities . Future research could focus on synthesizing various 4-Chloromethyl-2-phenyl-oxazole derivatives and screening them for various biological activities. This could lead to the development of new drugs and other useful compounds .
Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, which includes a discussion on the therapeutic potentials of oxazole scaffolds . Another paper discusses the design, synthesis, and biological evaluation of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives as potential fungicidal agents .
properties
IUPAC Name |
4-(chloromethyl)-2-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSKJZIDWXDAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393562 | |
Record name | 4-chloromethyl-2-phenyl-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-2-phenyl-oxazole | |
CAS RN |
30494-97-4 | |
Record name | 4-chloromethyl-2-phenyl-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-2-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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